molecular formula C13H27ClN2 B14700784 Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride CAS No. 21602-44-8

Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride

Cat. No.: B14700784
CAS No.: 21602-44-8
M. Wt: 246.82 g/mol
InChI Key: QMMJQUOYTFCDCA-UHFFFAOYSA-N
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Description

Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride is a piperazine derivative characterized by a cyclohexane ring substituted with an ethyl group at the 1-position and a methyl group at the 4-position of the piperazine core. The hydrochloride salt enhances solubility, a common strategy to improve bioavailability in pharmaceutical applications . Its synthesis likely involves alkylation or condensation reactions, as seen in related compounds (e.g., benzhydryl chloride reacting with 1-methylpiperazine in acetonitrile ).

Properties

CAS No.

21602-44-8

Molecular Formula

C13H27ClN2

Molecular Weight

246.82 g/mol

IUPAC Name

1-(1-ethylcyclohexyl)-4-methylpiperazine;hydrochloride

InChI

InChI=1S/C13H26N2.ClH/c1-3-13(7-5-4-6-8-13)15-11-9-14(2)10-12-15;/h3-12H2,1-2H3;1H

InChI Key

QMMJQUOYTFCDCA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)N2CCN(CC2)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . For Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride, a common synthetic route involves the alkylation of 1-ethylpiperazine with 1-chloro-4-methylcyclohexane under basic conditions.

Industrial Production Methods: Industrial production of piperazine derivatives often employs large-scale batch or continuous flow processes. The key steps include the preparation of the piperazine core, followed by selective functionalization to introduce the ethyl and methyl groups. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Types of Reactions:

    Oxidation: Piperazine derivatives can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring can be substituted with various alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions typically result in the formation of various N-alkyl or N-aryl piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of piperazine derivatives often involves interaction with neurotransmitter receptors in the central nervous system. Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride is believed to exert its effects by modulating the activity of specific receptors, such as serotonin and dopamine receptors. This modulation can influence various physiological processes, including mood, cognition, and motor function.

Comparison with Similar Compounds

Table 1: Structural Features of Piperazine Derivatives

Compound Name Substituents Molecular Formula Key Structural Differences
Target Compound 1-(1-ethylcyclohexyl)-4-methylpiperazine hydrochloride C₁₃H₂₇ClN₂ Ethylcyclohexyl and methyl groups
1-Methyl-4-[1-(2-methylphenyl)cyclohexyl]piperazine hydrochloride 1-(2-methylphenyl)cyclohexyl, 4-methylpiperazine C₁₈H₂₉ClN₂ Aromatic (2-methylphenyl) vs. aliphatic ethyl
1-(Cyclohexylmethyl)piperazine hydrochloride Cyclohexylmethyl group C₁₁H₂₃ClN₂ Linear cyclohexylmethyl vs. branched ethylcyclohexyl
MT-45 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine C₂₄H₃₁N₂ Diphenylethyl substituent; psychoactive
N-Methyltrimetazidine dihydrochloride 2,3,4-trimethoxybenzyl group C₁₄H₂₃Cl₂N₂O₃ Electron-rich trimethoxybenzyl; anti-ischemic

Key Observations :

  • The target compound’s ethylcyclohexyl group provides a bulky, lipophilic substituent, contrasting with MT-45’s diphenylethyl group, which enhances sigma receptor affinity .
  • N-Methyltrimetazidine’s trimethoxybenzyl group introduces polar methoxy groups, improving water solubility compared to the target compound’s aliphatic substituents .

Physicochemical and Drug-Likeness Properties

Table 2: Comparative Physicochemical Properties

Compound LogP (Predicted) H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų) Solubility (mg/mL)
Target Compound ~3.5 (estimated) 1 3 30–40 Moderate (HCl salt)
1-(Cyclohexylmethyl)piperazine 2.8 1 2 15.3 High
HBK14 (phenoxyethoxyethyl derivative) 4.1 0 5 45.7 Low
N-Methyltrimetazidine 1.2 2 6 67.8 High

Analysis :

  • HBK14’s low solubility aligns with its bulky phenoxyethoxyethyl substituent, whereas the target’s hydrochloride salt improves aqueous solubility .
  • Principal component analysis (PCA) from highlights that descriptors like Fsp3 (fraction of sp³ carbons) and dipole moment significantly influence solubility and permeability, which are critical for the target compound’s drug-likeness .

Key Findings :

  • Antimicrobial piperazines (e.g., HBK14–HBK19) demonstrate that substituent bulkiness and electronic properties (e.g., chloro or methoxy groups) correlate with efficacy against pathogens like S. aureus .

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